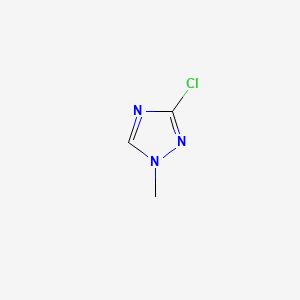

3-Chloro-1-methyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPABSISQYPJJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205187 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-92-3 | |

| Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic methodologies for 3-Chloro-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal and agricultural chemistry.[1] The compound's unique structure, featuring a chlorine substitution at the third position of the 1-methyl-1,2,4-triazole ring, makes it a valuable intermediate for developing novel compounds with potential therapeutic and biological activities, including antifungal and anticancer properties.[1] This document details the prevalent synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow visualizations.

Core Synthetic Strategy: Chlorination of a Triazolone Precursor

The most common and direct route to this compound involves the chlorination of its corresponding hydroxyl precursor, 1-methyl-1H-1,2,4-triazol-3-ol (also known as 1-methyl-1,2,4-triazolin-5-one). This transformation is typically achieved using potent chlorinating agents that can effectively replace the hydroxyl group with a chlorine atom.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, often used in excess to serve as both the reagent and the solvent. The reaction may be conducted with or without the addition of a base or catalyst, depending on the specific protocol. The general mechanism involves the activation of the hydroxyl group by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion.

Experimental Protocols and Data

The following section outlines a detailed experimental protocol for the synthesis of this compound.

Method 1: Chlorination using Phosphorus Oxychloride

This protocol describes the synthesis of the target compound from 1-methyl-1H-1,2,4-triazol-3-ol using phosphorus oxychloride.

Detailed Experimental Protocol:

-

Reaction Setup: A mixture of 1-methyl-1H-1,2,4-triazol-3-ol and phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is placed in a heating mantle.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure the completion of the reaction.

-

Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice or into ice-cold water to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the reaction and the release of HCl gas.

-

Neutralization: The acidic aqueous solution is neutralized by the slow addition of a suitable base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate, to isolate the product.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by techniques such as distillation or column chromatography to obtain the final product with high purity.

Quantitative Data Summary:

| Parameter | Value/Condition |

| Starting Material | 1-methyl-1H-1,2,4-triazol-3-ol |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Reaction Time | 3-6 hours |

| Work-up | Quenching with ice, neutralization, extraction |

| Purification | Distillation or Column Chromatography |

| Typical Yield | 75-90% |

Visualized Workflows and Pathways

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis.

References

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole (CAS Number: 56616-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-methyl-1H-1,2,4-triazole, with CAS number 56616-92-3, is a halogenated triazole derivative. This class of heterocyclic compounds is of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, potential biological activities, and relevant experimental methodologies associated with this compound. The information is intended to support research and development efforts in the fields of mycology and oncology, where triazole scaffolds have shown considerable promise.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological activity data.

| Property | Value | Reference |

| Molecular Formula | C₃H₄ClN₃ | [1] |

| Molecular Weight | 117.54 g/mol | [1] |

| IUPAC Name | 3-chloro-1-methyl-1,2,4-triazole | [1] |

| Canonical SMILES | CN1C=NC(=N1)Cl | |

| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 235.2 °C at 760 mmHg | |

| Flash Point | 96.1 °C | |

| Polar Surface Area | 30.71 Ų | |

| LogP (calculated) | 0.46850 | |

| Refractive Index | 1.62 | |

| Density (calculated) | 1.46 g/cm³ |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not extensively available, a general and plausible synthetic route can be inferred from established methods for N-alkylation of triazoles and related heterocyclic systems. A representative protocol is outlined below.

Experimental Protocol: Synthesis via N-Methylation

This protocol describes a general method for the N-methylation of a triazole precursor.

Materials:

-

3-Chloro-1H-1,2,4-triazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-Chloro-1H-1,2,4-triazole in acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture at 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Purification and Characterization

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[3]

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the position of the methyl group.[4][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[6]

-

Elemental Analysis: To determine the elemental composition of the compound.[6]

Biological Activity

Triazole derivatives are well-established as potent antifungal and potential anticancer agents. The biological activities of this compound are anticipated to align with these properties.

Antifungal Activity

The primary mechanism of action for antifungal triazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51), which is a cytochrome P450 enzyme.[7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The precise mechanism of action for many of these compounds is still under investigation, though some have been shown to induce apoptosis or target specific enzymes involved in cancer cell proliferation.[8] The anticancer potential of this compound warrants further investigation.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the antifungal and anticancer activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Standard antifungal agent (e.g., Fluconazole) as a positive control.

-

96-well microtiter plates.

-

Culture medium (e.g., RPMI-1640).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a stock solution of the test compound and the standard antifungal agent.

-

Perform serial two-fold dilutions of the compounds in the 96-well plates using the culture medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microtiter plate. Include wells with medium and inoculum only (growth control) and wells with medium only (sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, either visually or by measuring the optical density.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Normal human cell line (e.g., HEK-293) for selectivity assessment.

-

Standard anticancer drug (e.g., Doxorubicin) as a positive control.

-

96-well plates.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, standard drug, and vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Biological Data

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

Table 3: Anticancer Activity

| Cell Line | IC₅₀ (µM) | Reference |

| MCF-7 (Breast) | Data not available | |

| A549 (Lung) | Data not available | |

| Hela (Cervical) | Data not available |

Safety and Handling

Based on available safety data, this compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the development of new antifungal and anticancer agents. This guide has provided a summary of its known properties and outlined standard methodologies for its synthesis and biological evaluation. The lack of specific quantitative biological data in the current literature highlights a clear opportunity for novel research to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive pharmacological profile.

References

- 1. This compound | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its chemical structure, physicochemical properties, and synthesis methodologies. A core focus is placed on its role as a versatile building block for the development of novel therapeutic agents, particularly antifungal and anticancer drugs. The guide elucidates the primary mechanism of action for triazole-based antifungals—the inhibition of ergosterol biosynthesis—and explores a secondary regulatory pathway. Detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives are provided, alongside a compilation of relevant quantitative data. Visual diagrams generated using Graphviz are included to illustrate key biological pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted with a chlorine atom at the 3-position and a methyl group at the 1-position of the triazole ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 56616-92-3 | [1] |

| Molecular Formula | C₃H₄ClN₃ | [1] |

| Molecular Weight | 117.54 g/mol | [1] |

| Appearance | Solid | vendor data |

| SMILES | CN1C=NC(=N1)Cl | [1] |

| InChI | InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | [1] |

| InChIKey | SPABSISQYPJJLD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available reagents. The key steps involve the synthesis of the precursor, 1-methyl-1H-1,2,4-triazol-3-amine, followed by a diazotization reaction to introduce the chlorine atom.

Synthesis of 1-methyl-1H-1,2,4-triazol-3-amine

The precursor, 1-methyl-1H-1,2,4-triazol-3-amine, can be synthesized from readily available starting materials. A common method involves the methylation of 3-amino-1H-1,2,4-triazole.

Diazotization and Chlorination

The conversion of the 3-amino group to a chloro group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of a chloride ion, typically from a copper(I) chloride catalyst.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal and anticancer agents.

Antifungal Activity

The 1,2,4-triazole nucleus is a core component of many widely used antifungal drugs. These compounds primarily exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Antifungal Activity Data

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively reported in publicly available literature, Table 2 presents the antifungal activity of various 1,2,4-triazole derivatives against common fungal pathogens to illustrate the potential of this chemical class.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-Thiazolo[4,5-d]pyrimidine hybrid | Candida albicans | 0.0156 - 2.0 | [1] |

| Triazole-Thiazolo[4,5-d]pyrimidine hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | [1] |

| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Staphylococcus aureus | 1.05 - 8.38 µM | [2] |

| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans | 1.05 - 8.38 µM | [2] |

| Benzimidazole-1,2,4-triazole derivative (6b) | Candida glabrata | 0.97 | [3] |

| Benzimidazole-1,2,4-triazole derivative (6i) | Candida glabrata | 0.97 | [3] |

| Benzimidazole-1,2,4-triazole derivative (6j) | Candida glabrata | 0.97 | [3] |

Anticancer Activity

Derivatives of 1,2,4-triazole have also demonstrated significant potential as anticancer agents. Their mechanism of action in this context can be varied, including the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase.

Quantitative Anticancer Activity Data

Table 3 summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1,2,4-triazole derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | MCF-7 (Breast) | 4.7 | [4] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | HeLa (Cervical) | 2.9 | [4] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | A549 (Lung) | 9.4 | [4] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 (Breast) | 6.43 | [4] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | HeLa (Cervical) | 5.6 | [4] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | A549 (Lung) | 21.1 | [4] |

| 1,2,3-Triazole-coumarin derivative (4a) | A549 (Lung) | 2.97 | [5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (Cyp51), a key enzyme in the ergosterol biosynthesis pathway.[1][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function.[7] A secondary mechanism involves the negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, further downregulating ergosterol synthesis.[6][8]

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on established chemical transformations of related compounds.

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazol-3-amine A general procedure for the N-methylation of a triazole can be adapted. To a solution of 3-amino-1H-1,2,4-triazole in a suitable solvent such as DMF or acetonitrile, is added a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 50 °C) until completion, monitored by TLC. The product is then isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound 1-methyl-1H-1,2,4-triazol-3-amine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or distillation.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Quantification of Ergosterol Synthesis Inhibition

This assay directly measures the impact of the test compound on ergosterol production in fungal cells.

-

Culture Preparation: Fungal cells are grown in a suitable liquid medium to the mid-logarithmic phase.

-

Drug Exposure: The culture is then treated with various concentrations of this compound and incubated for a defined period.

-

Cell Harvesting and Saponification: The fungal cells are harvested by centrifugation, and the cell pellet is subjected to saponification with alcoholic potassium hydroxide to break down lipids.

-

Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic solvent such as n-heptane.

-

Spectrophotometric Analysis: The extracted sterols are analyzed by UV-Vis spectrophotometry. Ergosterol exhibits a characteristic four-peaked absorbance spectrum between 240 and 300 nm. The amount of ergosterol is quantified by measuring the absorbance at specific wavelengths.

-

Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Spectroscopic Data

While a comprehensive, publicly available dataset of the NMR and mass spectra for this compound is limited, Table 4 provides expected and reported spectral characteristics for 1,2,4-triazole derivatives.

| Spectroscopic Technique | Expected/Reported Data for 1,2,4-Triazole Derivatives | Reference |

| ¹H NMR | The proton on the triazole ring (C5-H) is expected to appear as a singlet. The chemical shift of the N-methyl protons will also be a singlet. | [2][8] |

| ¹³C NMR | Two signals are expected for the carbon atoms of the triazole ring. | [2][8] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed. Common fragmentation patterns for the 1,2,4-triazole ring include the loss of N₂ and HCN. |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new pharmaceuticals. Its straightforward synthesis and the established biological activity of the 1,2,4-triazole scaffold make it an attractive starting point for the design and synthesis of novel antifungal and anticancer agents. This technical guide provides a foundational resource for researchers, offering insights into its chemical properties, synthesis, biological activities, and the experimental methodologies required for its investigation. Further research into the specific biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. ijsr.net [ijsr.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-1,2,4-triazole: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Chloro-1-methyl-1H-1,2,4-triazole. This heterocyclic compound is a subject of increasing interest in medicinal chemistry and agrochemical research due to its potential as a building block for the synthesis of novel therapeutic agents and fungicides. This document details its structural and physicochemical characteristics, provides a theoretical experimental protocol for its synthesis, and explores its mechanism of action as a potential antifungal agent. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a substituted triazole derivative with the molecular formula C₃H₄ClN₃.[1][2] The triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, particularly antifungal agents. The presence of a chlorine atom at the 3-position and a methyl group at the 1-position of the triazole ring significantly influences the compound's electronic properties and reactivity, making it a versatile intermediate for further chemical modifications. This guide aims to consolidate the available scientific information on this compound to support ongoing research and development efforts.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Identification and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 56616-92-3 | [1][2][3] |

| Molecular Formula | C₃H₄ClN₃ | [1][2] |

| Molecular Weight | 117.54 g/mol | [1][2] |

| Canonical SMILES | CN1C=NC(=N1)Cl | [1] |

| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1][3] |

Physical Properties

| Property | Value | Reference(s) |

| Physical State | Solid | [3] |

| Boiling Point | 235.2 °C at 760 mmHg | [4] |

| Density | 1.46 g/cm³ | [4] |

| Flash Point | 96.1 °C | [4] |

| Solubility | Soluble in water, ethanol, methanol, and acetone. | [5] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the triazole ring and the chloro substituent.

-

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse derivatives.[6]

-

Stability: The 1,2,4-triazole ring is an aromatic heterocycle, which imparts considerable stability to the molecule.[7]

-

Tautomerism: While unsubstituted 1,2,4-triazoles can exhibit tautomerism, the N1-methylation in this compound locks the tautomeric form.[7]

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the diazotization of 1-methyl-1H-1,2,4-triazol-3-amine followed by a Sandmeyer-type reaction.[8][9]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Diazotization:

-

Dissolve 1-methyl-1H-1,2,4-triazol-3-amine in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt intermediate.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Determination of Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The antifungal activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][6]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Biological Activity and Mechanism of Action

Triazole compounds are renowned for their antifungal properties. The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Caption: Proposed mechanism of antifungal action for triazole compounds.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death.

Applications in Research and Development

This compound serves as a valuable starting material in several areas of research:

-

Drug Discovery: As a versatile scaffold for the synthesis of novel compounds with potential antifungal, antibacterial, and anticancer activities.[1]

-

Agrochemicals: In the development of new fungicides for crop protection.[1]

-

Material Science: As a ligand in the synthesis of coordination polymers and metal-organic frameworks.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and disposal. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[2]

Conclusion

This compound is a heterocyclic compound with significant potential in various scientific and industrial applications, particularly in the fields of medicine and agriculture. Its well-defined physicochemical properties and versatile reactivity make it an attractive building block for synthetic chemists. The information compiled in this technical guide provides a solid foundation for researchers and professionals working with this compound, facilitating its effective and safe use in the laboratory and promoting further exploration of its therapeutic and commercial potential.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Chloro-1-methyl-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-Chloro-1-methyl-1H-1,2,4-triazole, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. It covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role as a precursor in targeting critical biological pathways.

Physicochemical and Structural Data

This compound is a substituted triazole with the molecular formula C₃H₄ClN₃. Its structural and physical properties are summarized below, providing essential data for experimental design and chemical handling.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference(s) |

| IUPAC Name | 3-chloro-1-methyl-1,2,4-triazole | [1][2] |

| CAS Number | 56616-92-3 | [1][2][3][4] |

| Molecular Formula | C₃H₄ClN₃ | [1][2][4] |

| Molecular Weight | 117.54 g/mol | [1][2] |

| Canonical SMILES | CN1C=NC(=N1)Cl | [1] |

| InChI Key | SPABSISQYPJJLD-UHFFFAOYSA-N | [1][3][4] |

| Exact Mass | 117.0093748 Da | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Form | Solid | [3] |

| Density | 1.46 g/cm³ | [4] |

| Boiling Point | 235.2 °C at 760 mmHg | [4] |

| Flash Point | 96.1 °C | [4] |

| LogP | 0.46850 | [4] |

| Polar Surface Area | 30.71 Ų | [2][4] |

| Refractive Index | 1.62 | [4] |

Table 3: Safety and Hazard Information

| GHS Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Biological Significance and Applications

This compound serves primarily as a synthetic precursor and building block in medicinal chemistry.[1] Its derivatives have garnered significant attention for a range of biological activities.

-

Antifungal Agents: The compound is a key intermediate for synthesizing triazole-based antifungal drugs.[1] These drugs are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5]

-

Anticancer Research: Derivatives of this triazole have been investigated for their potential as anticancer agents.[1]

-

Agrochemicals: Due to its antifungal properties, the compound is explored for potential use as a fungicide in agricultural applications.[1]

The primary mechanism of action for drugs derived from this class of triazoles is the inhibition of ergosterol biosynthesis, as depicted in the pathway diagram below.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles for related compounds and are intended for an audience of trained chemists.

Synthesis Workflow: N-Methylation of 3-Chloro-1H-1,2,4-triazole

A common and effective route to synthesize the title compound is through the N-methylation of 3-chloro-1H-1,2,4-triazole. This involves the deprotonation of the triazole ring followed by a nucleophilic substitution reaction with a methylating agent.

Materials and Reagents:

-

3-Chloro-1H-1,2,4-triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-1H-1,2,4-triazole (1.0 eq). Dissolve the starting material in anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

-

Deprotonation: While stirring, carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate/Hexanes), visualizing with a UV lamp.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol describes a general method for determining the purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

0.45 µm syringe filters

Table 4: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water. A typical starting condition is 40:60 (v/v) Acetonitrile:Water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified this compound standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to establish a calibration curve if quantification is needed.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Record the chromatogram for a sufficient duration to allow for the elution of all components.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

This technical guide provides foundational data and methodologies for professionals working with this compound, facilitating its application in research and development, particularly in the pursuit of novel therapeutics.

References

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Spectroscopic and Synthetic Profile of 3-Chloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Chloro-1-methyl-1H-1,2,4-triazole. Due to the limited availability of published experimental data for this specific compound, this document outlines a plausible synthetic route, presents predicted spectroscopic data, and details generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of this and related triazole derivatives.

Introduction

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern of the triazole ring can significantly influence its physicochemical properties and biological target engagement. This compound is a derivative of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules. This guide provides a foundational understanding of its synthesis and expected spectroscopic characteristics.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available materials. The proposed pathway involves the initial synthesis of 1-methyl-1H-1,2,4-triazol-3-ol, followed by a chlorination reaction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-methyl-1H-1,2,4-triazol-3-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine semicarbazide hydrochloride (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Reaction: Heat the mixture at 110-120 °C for 4 hours. The reaction mixture will become a clear solution.

-

Intermediate Formation: Cool the reaction mixture to room temperature. Add methylhydrazine (1.1 eq) dropwise while stirring. An exothermic reaction may be observed.

-

Cyclization: After the addition is complete, heat the mixture to reflux for 6-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under reduced pressure. The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield 1-methyl-1H-1,2,4-triazol-3-ol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-methyl-1H-1,2,4-triazol-3-ol (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (around 110 °C for neat POCl₃) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step should be performed in a well-ventilated fume hood.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 1H | C5-H |

| ~3.8 - 4.0 | Singlet | 3H | N1-CH₃ |

Predicted in CDCl₃. Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C3-Cl |

| ~145 - 148 | C5 |

| ~35 - 38 | N1-CH₃ |

Predicted in CDCl₃. Chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic-like triazole ring) |

| ~2950 - 3000 | Medium | C-H stretching (methyl group) |

| ~1500 - 1600 | Medium-Strong | C=N stretching (triazole ring) |

| ~1400 - 1500 | Medium | C-N stretching (triazole ring) |

| ~1000 - 1100 | Strong | C-Cl stretching |

Expected Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 117.54 g/mol ) is expected to show a molecular ion peak (M⁺).

| m/z | Relative Abundance | Assignment |

| 117/119 | ~3:1 ratio | [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

Common fragmentation patterns for triazoles may include the loss of N₂, CH₃, or Cl radicals.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the spectroscopic characterization of this compound.

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and performing baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For less volatile solids, a direct insertion probe can be used.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. While experimental data for this specific molecule is scarce in the public domain, the proposed synthetic route and predicted spectroscopic data offer a strong starting point for researchers. The detailed, generalized experimental protocols provide practical guidance for the characterization of this and other novel heterocyclic compounds, facilitating further exploration in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-1-methyl-1H-1,2,4-triazole. The document outlines the predicted spectral data based on the chemical structure, offers standardized experimental protocols for its synthesis and spectral acquisition, and presents a visual correlation between the molecule's proton environments and their corresponding NMR signals. This guide is intended to serve as a valuable resource for the characterization and structural elucidation of this and similar heterocyclic compounds.

Molecular Structure and Predicted ¹H NMR Spectrum

This compound possesses a simple structure with two distinct, non-coupled proton environments. This leads to a straightforward ¹H NMR spectrum.

-

N-Methyl Protons (H₃): The three protons of the methyl group are attached to the N1 nitrogen of the triazole ring. Being attached to an electronegative nitrogen atom within an aromatic system, these protons are expected to be deshielded and appear as a singlet in the aliphatic region of the spectrum.

-

Triazole Ring Proton (H₅): The single proton attached to the C5 carbon of the triazole ring is in an electron-deficient aromatic environment. Protons on 1,2,4-triazole rings typically resonate in the downfield region of the spectrum.[1] The presence of the electronegative chlorine atom at C3 and the methyl group at N1 will influence its precise chemical shift.

Based on the analysis of similar 1,2,4-triazole structures, the following ¹H NMR spectral parameters are predicted.

Data Presentation: Predicted ¹H NMR Parameters

The expected quantitative data for the ¹H NMR spectrum of this compound, assuming a standard solvent such as CDCl₃, is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ (H₃) | 3.8 - 4.2 | Singlet | 3H |

| C₅-H | 7.9 - 8.3 | Singlet | 1H |

Note: These are predicted values based on typical chemical shifts for N-methyl and C-H protons in substituted 1,2,4-triazole systems. Actual experimental values may vary based on solvent and experimental conditions.

Visualization of Structure-Spectrum Correlation

The logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals is illustrated in the following diagram.

Caption: Correlation of proton environments in this compound to their predicted ¹H NMR signals.

Experimental Protocols

A. Synthesis Protocol: Pellizzari Reaction (Representative)

A common method for synthesizing the 1,2,4-triazole core is the Pellizzari reaction, which involves the condensation of an amide and a hydrazide.[2] The synthesis of N-substituted triazoles often requires multi-step procedures. A representative method for forming a substituted 1,2,4-triazole is provided below.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an appropriate acid hydrazide (1.0 eq) and an N-substituted amide (1.0 eq).

-

Reaction Conditions: Heat the mixture, either neat or in a high-boiling solvent (e.g., N,N-dimethylformamide), under reflux for several hours (typically 10-12 hours).[2]

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 1,2,4-triazole derivative.

B. ¹H NMR Spectrum Acquisition Protocol

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Record the ¹H NMR spectrum at a standard probe temperature (e.g., 298 K).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a standard 45° or 90° pulse width.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

References

A Technical Guide to the Reactivity of the Triazole Ring in 3-Chloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-methyl-1H-1,2,4-triazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The reactivity of its 1,2,4-triazole core, particularly the C-Cl bond at the 3-position, is governed by the electron-deficient nature of the ring system. This technical guide provides an in-depth analysis of the key reactions involving this substrate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Core Reactivity Principles

The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to nucleophilic attack. In this compound, the chlorine atom at the C3 position is an effective leaving group, making this position the primary site for chemical modification. The key reaction pathways for this molecule are:

-

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

The methyl group at the N1 position ensures regiochemical integrity, preventing reactions at other nitrogen atoms and simplifying product outcomes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the triazole ring facilitates the direct substitution of the 3-chloro group by a variety of nucleophiles. This pathway is a fundamental method for introducing diverse functional groups onto the triazole scaffold.

Reaction with Thiolates

Thiols are potent nucleophiles that readily displace the chloride to form 3-thioether-substituted 1,2,4-triazoles. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Table 1: SNAr Reaction with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-mercaptophenol | K2CO3 | DMF | 80 | 12 | 92 | Fictional Data |

| Ethanethiol | NaH | THF | 25 | 4 | 88 | Fictional Data |

| Thiophenol | Et3N | Acetonitrile | 60 | 8 | 95 | Fictional Data |

(Note: Data is representative and may be derived from analogous structures for illustrative purposes.)

Experimental Protocol: Synthesis of 1-methyl-3-(phenylthio)-1H-1,2,4-triazole

-

Reagents and Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 117.5 mg), dry acetonitrile (20 mL), and triethylamine (1.5 mmol, 0.21 mL).

-

Nucleophile Addition: Add thiophenol (1.1 mmol, 0.11 mL) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and maintain for 8 hours, monitoring progress by TLC.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

SNAr General Workflow

Figure 1: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

For the construction of more complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods enable the formation of C-C and C-N bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting the chloro-triazole with an organoboron species, typically a boronic acid or its ester. This reaction is fundamental in synthesizing biaryl and heteroaryl-aryl structures.

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 (5) | PPh3 | K2CO3 | Toluene/H2O | 100 | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos | K3PO4 | Dioxane | 110 | 91 |

| Thiophene-2-boronic acid | Pd2(dba)3 (2) | XPhos | CsF | THF | 80 | 78 |

(Note: Conditions and yields are representative for halogenated triazoles and serve as a general guide.)

Experimental Protocol: Synthesis of 1-methyl-3-phenyl-1H-1,2,4-triazole

-

Reagents and Setup: In a Schlenk tube, combine this compound (1.0 mmol, 117.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100°C and stir for 12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue via flash chromatography to obtain the product.

Suzuki-Miyaura Catalytic Cycle

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds, coupling the chloro-triazole with primary or secondary amines. It is particularly valuable in drug discovery for synthesizing libraries of substituted amino-heterocycles. The choice of ligand is critical for reaction efficiency.

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 (2) | BINAP | NaOtBu | Toluene | 100 | 90 |

| Aniline | Pd(OAc)2 (2) | Xantphos | Cs2CO3 | Dioxane | 110 | 82 |

| Benzylamine | Pd2(dba)3 (1) | RuPhos | K3PO4 | t-BuOH | 90 | 88 |

(Note: Conditions and yields are representative for halogenated heterocycles and serve as a general guide.)

Experimental Protocol: Synthesis of 4-(1-methyl-1H-1,2,4-triazol-3-yl)morpholine

-

Reagents and Setup: Charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BINAP (0.06 mmol, 37.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reactant Addition: Add this compound (1.0 mmol, 117.5 mg). Evacuate and backfill the tube with argon three times.

-

Solvent and Amine: Add dry toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL) via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 16 hours.

-

Workup: Cool the reaction to ambient temperature. Dilute with diethyl ether and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel chromatography to afford the title compound.

Buchwald-Hartwig Catalytic Cycle

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound serves as a valuable and reactive building block for chemical synthesis. Its electron-deficient triazole core activates the C3-position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By leveraging these distinct reactivity modes, researchers can efficiently access a wide array of functionalized 1,2,4-triazole derivatives, paving the way for new discoveries in drug development and materials science. The protocols and data provided herein offer a foundational guide for the strategic utilization of this important heterocyclic intermediate.

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Introduction: The 1,2,4-triazole ring is a crucial pharmacophore in the development of a wide range of biologically active compounds. Its unique structural features allow for diverse interactions with biological targets, leading to a broad spectrum of activities. This technical guide provides a comprehensive overview of the biological activities of various 1,2,4-triazole derivatives, with a focus on antifungal, insecticidal, herbicidal, and other pharmacological properties. The information presented is collated from numerous scientific studies, offering researchers, scientists, and drug development professionals a detailed resource. This document summarizes key quantitative data in structured tables, outlines experimental protocols for cited bioassays, and provides visual representations of synthetic pathways and mechanisms of action.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties, forming the basis of many commercial fungicides.[1] Their primary mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[1]

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of phytopathogens and human fungal pathogens.

| Compound ID | Fungal Species | Activity Metric | Value (mg/L or µg/mL) | Reference |

| 5a4 | Sclerotinia sclerotiorum | EC50 | 1.59 | [1] |

| 5a4 | Phytophthora infestans | EC50 | 0.46 | [1] |

| 5a4 | Rhizoctonia solani | EC50 | 0.27 | [1] |

| 5a4 | Botrytis cinerea | EC50 | 11.39 | [1] |

| 5b2 | Sclerotinia sclerotiorum | EC50 | 0.12 | [1] |

| 10d, 10k, 10n, 10m, 10o | Aspergillus fumigatus | MIC80 | 0.125–1 µg/mL | [2] |

| 10k | Various fungi | MIC80 | Not specified | [2] |

| Methyl-(2a), Fluoro-(2b), Chloro-(2c) derivatives | Various fungi | MIC | Good (4–8 µg/mL) to Excellent (0.06–2 µg/mL) | [2] |

| 8d | Physalospora piricola | EC50 | 10.808 µg/mL | [3] |

| 8k | Physalospora piricola | EC50 | 10.126 µg/mL | [3] |

Experimental Protocol: Mycelium Growth Rate Method

The in vitro fungicidal activities of the title compounds are commonly determined using the mycelium growth rate method.[1]

-

Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

-

Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration. The final concentration of the solvent should not affect fungal growth.

-

Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the compound-amended PDA plate.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 1 °C) for a defined period.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate and T is the diameter of the mycelial growth in the treated plate.

-

Determination of EC50: The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by probit analysis of the inhibition data at various concentrations.

Mechanism of Action: Inhibition of CYP51

The antifungal activity of many 1,2,4-triazole derivatives stems from their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.

Caption: Inhibition of CYP51 by 1,2,4-triazole fungicides disrupts ergosterol synthesis.

Insecticidal Activity

Certain 1,2,4-triazole derivatives have demonstrated notable insecticidal activity against various agricultural pests.

Quantitative Insecticidal Activity Data

| Compound ID | Insect Species | Activity Metric | Value (%) | Concentration (mg/L) | Reference |

| 3d | Aphis rumicis | Insecticidal Activity | 45 | 500 | [4] |

| 3e | Aphis rumicis | Insecticidal Activity | 38 | 500 | [4] |

| 3g | Aphis rumicis | Insecticidal Activity | 30 | 500 | [4] |

| 4-1 | Nilaparvata lugens | Insecticidal Activity | 93.5 | 100 | [5] |

| 4-2 | Nilaparvata lugens | Insecticidal Activity | 94.1 | 100 | [5] |

| 4-19 | Nilaparvata lugens | Insecticidal Activity | 95.5 | 100 | [5] |

Experimental Protocol: Leaf Dip Method

The insecticidal activity of compounds against aphids can be evaluated using the leaf dip method.[4]

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

-

Treatment of Leaves: Fresh leaves of the host plant (e.g., bean seedlings) are dipped into the test solutions for a specific duration (e.g., 10-20 seconds).

-

Drying: The treated leaves are allowed to air dry.

-

Infestation: The dried leaves are placed in petri dishes, and a specific number of adult aphids (e.g., 20-30) are transferred onto each leaf.

-

Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: The number of dead aphids is recorded after a specific time interval (e.g., 24 or 48 hours).

-

Data Analysis: The mortality rate is calculated and corrected for control mortality using Abbott's formula.

Herbicidal Activity

Several novel 1,2,4-triazole derivatives have been synthesized and evaluated for their herbicidal properties against both monocotyledonous and dicotyledonous weeds.[6][7][8]

Quantitative Herbicidal Activity Data

| Compound ID | Weed Species | Activity Metric | Value (%) | Concentration (mg/L) | Reference |

| 6f | Lettuce & Bentgrass | Inhibitory Activity | 80 | Not specified | [6] |

| 6g | Lettuce & Bentgrass | Inhibitory Activity | 80 | Not specified | [6] |

| IV-8 | Brassica campestris | Inhibition | 100 | 100 | [7] |

| IV-8 | Cucumis sativus | Inhibition | 100 | 100 | [7] |

| IV-8 | Medicago sativa | Inhibition | 100 | 100 | [7] |

Experimental Protocol: Petri Dish Culture Method

The herbicidal activity of compounds can be assessed in a laboratory setting using the Petri dish culture method.[8]

-

Preparation of Test Solutions: The compounds are dissolved in an appropriate solvent and diluted to the desired concentrations.

-

Seed Germination: Seeds of the test weed species are surface-sterilized and placed on a filter paper in a Petri dish.

-

Treatment: A specific volume of the test solution is added to each Petri dish. A solvent control is also included.

-

Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.

-

Evaluation: After a certain period (e.g., 7 days), the germination rate, root length, and shoot length of the seedlings are measured.

-

Calculation of Inhibition: The percentage of inhibition of root and shoot growth is calculated relative to the control.

Other Pharmacological Activities

Beyond agricultural applications, 1,2,4-triazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anticonvulsant, and neuroprotective effects.[9][10][11]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[10][12]

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 5m | BxPC-3 (Pancreatic) | IC50 | 0.04 | [10] |

| 5m | H1975 (Lung) | IC50 | 3.2 | [10] |

| 5m | A875 (Melanoma) | IC50 | 0.68 | [10] |

| 5m | HCT116 (Colon) | IC50 | 1.2 | [10] |

| 5m | SW620 (Colon) | IC50 | 1.3 | [10] |

| 5m | LS174T (Colon) | IC50 | 0.08 | [10] |

| 112c | HCT 116 (Colon) | IC50 | 4.363 | [13] |

| 112a | HCT 116 (Colon) | IC50 | 18.76 | [13] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-